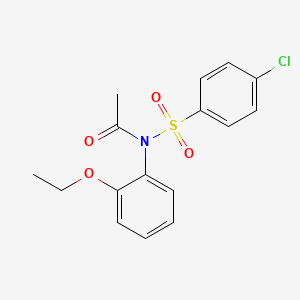
N-(4-chlorobenzenesulfonyl)-N-(2-ethoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorobenzenesulfonyl)-N-(2-ethoxyphenyl)acetamide, also known as CEPA, is a synthetic compound that has been extensively studied for its potential applications in various fields of scientific research. CEPA is a member of the class of sulfonyl amides and has a molecular formula of C16H16ClNO4S.
Mecanismo De Acción
The mechanism of action of N-(4-chlorobenzenesulfonyl)-N-(2-ethoxyphenyl)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. N-(4-chlorobenzenesulfonyl)-N-(2-ethoxyphenyl)acetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying chromatin structure. Inhibition of HDACs by N-(4-chlorobenzenesulfonyl)-N-(2-ethoxyphenyl)acetamide leads to the upregulation of tumor suppressor genes and the downregulation of oncogenes, resulting in the inhibition of cancer cell growth. N-(4-chlorobenzenesulfonyl)-N-(2-ethoxyphenyl)acetamide has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of PKC by N-(4-chlorobenzenesulfonyl)-N-(2-ethoxyphenyl)acetamide may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
N-(4-chlorobenzenesulfonyl)-N-(2-ethoxyphenyl)acetamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, neuroprotection, and anti-inflammatory properties. N-(4-chlorobenzenesulfonyl)-N-(2-ethoxyphenyl)acetamide has also been found to modulate the expression of various genes and proteins involved in these processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-chlorobenzenesulfonyl)-N-(2-ethoxyphenyl)acetamide has several advantages as a research tool, including its ability to inhibit cancer cell growth, neuroprotective effects, and anti-inflammatory properties. However, N-(4-chlorobenzenesulfonyl)-N-(2-ethoxyphenyl)acetamide has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the research on N-(4-chlorobenzenesulfonyl)-N-(2-ethoxyphenyl)acetamide. One potential direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential applications in other fields of scientific research, such as cardiovascular disease and diabetes. Additionally, the development of more potent and selective analogs of N-(4-chlorobenzenesulfonyl)-N-(2-ethoxyphenyl)acetamide may lead to the discovery of new therapeutic agents for various diseases.
Métodos De Síntesis
N-(4-chlorobenzenesulfonyl)-N-(2-ethoxyphenyl)acetamide can be synthesized through a multistep reaction process that involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-ethoxyaniline to form N-(4-chlorobenzenesulfonyl)-2-ethoxyaniline. This intermediate is then reacted with acetic anhydride in the presence of a catalyst to produce N-(4-chlorobenzenesulfonyl)-N-(2-ethoxyphenyl)acetamide. The purity of N-(4-chlorobenzenesulfonyl)-N-(2-ethoxyphenyl)acetamide can be improved through recrystallization using a suitable solvent.
Aplicaciones Científicas De Investigación
N-(4-chlorobenzenesulfonyl)-N-(2-ethoxyphenyl)acetamide has been studied for its potential applications in various fields of scientific research, including cancer research, neuroprotection, and inflammation. N-(4-chlorobenzenesulfonyl)-N-(2-ethoxyphenyl)acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment. N-(4-chlorobenzenesulfonyl)-N-(2-ethoxyphenyl)acetamide has also been found to exhibit neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. Furthermore, N-(4-chlorobenzenesulfonyl)-N-(2-ethoxyphenyl)acetamide has been shown to have anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases.
Propiedades
IUPAC Name |
N-(4-chlorophenyl)sulfonyl-N-(2-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO4S/c1-3-22-16-7-5-4-6-15(16)18(12(2)19)23(20,21)14-10-8-13(17)9-11-14/h4-11H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPHRPPJYUZSEEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N(C(=O)C)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorobenzenesulfonyl)-N-(2-ethoxyphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-ethyl-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2830509.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-5-nitrothiophene-2-carboxamide](/img/structure/B2830511.png)
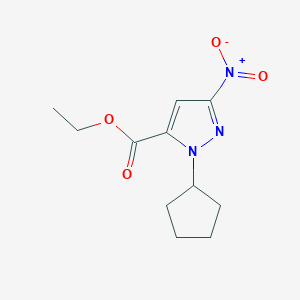



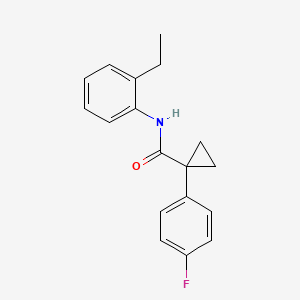
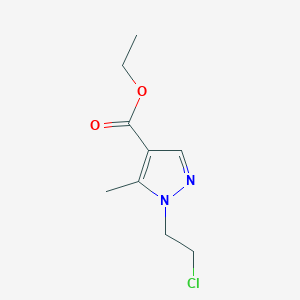
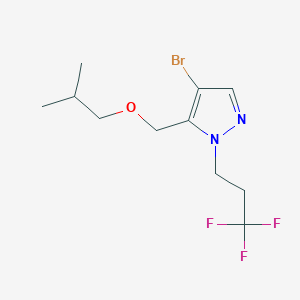

![2-(2-Methoxyphenyl)-5-[(2-oxo-2-pyrrolidin-1-ylethyl)thio]-1,3,4-oxadiazole](/img/structure/B2830523.png)


![N-(2-(diethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-2-phenoxybenzamide hydrochloride](/img/structure/B2830529.png)